Umeclidinium is an antagonist of muscarinic acetylcholine receptors (Kis = 0.05-0.16 nM for M1-M5 human recombinant receptors). It inhibits acetylcholine-induced activation of recombinant M3 receptors in CHO cell membranes (IC50 = <10 nM). Umeclidinium attenuates methacholine-induced calcium release in human airway smooth muscle cells (EC50 = 10 µM) and bronchoconstriction in mice when administered intranasally (ED50 = 0.02 µg). Formulations containing umeclidinium have been used in the treatment of chronic obstructive pulmonary disease (COPD).
Umeclidinium bromide is a quaternary ammonium salt that is the bromide salt of umeclidinium. Used in combination with vilanterol for long-term maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease. It has a role as a muscarinic antagonist. It is a quaternary ammonium salt and an organic bromide salt. It contains an umeclidinium.
CAS Number | 869113-09-7 |
Product Name | Umeclidinium bromide |
IUPAC Name | diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide |
Molecular Formula | C29H34BrNO2 |
Molecular Weight | 508.5 g/mol |
InChI | InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 |
InChI Key | PEJHHXHHNGORMP-UHFFFAOYSA-M |
SMILES | C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] |
Solubility | Soluble in DMSO. |
Synonyms | GSK-573719, GSK573719, GSK 573719, GSK-573719A, GSK573719A, GSK 573719A, Incruse Ellipta, Umeclidinium bromide |
Canonical SMILES | C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] |
Purity | >98% (or refer to the Certificate of Analysis) |
Molecular Weight | 508.5 g/mol |
Exact Mass | 507.17729 |
Appearance | White to off-white solid powder |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
UNII | 7AN603V4JV |
GHS Hazard Statements |
Aggregated GHS information provided by 7 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H302+H332 (14.29%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral; acute toxicity, inhalation]; H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H332 (71.43%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; H361 (14.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]; H400 (85.71%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (28.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; H411 (57.14%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. |
Drug Indication |
Trelegy Ellipta is indicated as a maintenance treatment in adult patients with moderate to severe chronic obstructive pulmonary disease (COPD) who are not adequately treated by a combination of an inhaled corticosteroid and a long-acting β2-agonist. Temybric Ellipta is indicated as a maintenance treatment in adult patients with moderate to severe chronic obstructive pulmonary disease (COPD) who are not adequately treated by a combination of an inhaled corticosteroid and a long-acting β2-agonist or a combination of a long-acting β2-agonist and a long-acting muscarinic antagonist (for effects on symptom control and prevention of exacerbations see section 5.1). Rolufta is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD). Indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD). Laventair Ellipta is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD)., Anoro Ellipta is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD)., Elebrato Ellipta is indicated as a maintenance treatment in adult patients with moderate to severe chronic obstructive pulmonary disease (COPD) who are not adequately treated by a combination of an inhaled corticosteroid and a long-acting β2-agonist. Treatment of asthma |
ATC Code |
R03AL08 R03BB07 R03AL03 R - Respiratory system R03 - Drugs for obstructive airway diseases R03B - Other drugs for obstructive airway diseases, inhalants R03BB - Anticholinergics R03BB07 - Umeclidinium bromide |
KEGG Target based Classification of Drugs |
G Protein-coupled receptors Rhodopsin family Acetylcholine (muscarinic) CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133] |
Pictograms |
Irritant;Health Hazard;Environmental Hazard |
Other CAS | 869113-09-7 |
Wikipedia | Umeclidinium bromide |
Use Classification |
Human drugs -> Trelegy Ellipta -> EMA Drug Category Drugs for obstructive airway diseases -> Human pharmacotherapeutic group Human drugs -> Temybric Ellipta -> EMA Drug Category Human drugs -> Rolufta Ellipta (previously Rolufta) -> EMA Drug Category Human drugs -> Incruse Ellipta (previously Incruse) -> EMA Drug Category Human drugs -> Laventair Ellipta (previously Laventair) -> EMA Drug Category Human drugs -> Anoro Ellipta (previously Anoro) -> EMA Drug Category Human drugs -> Elebrato Ellipta -> EMA Drug Category Human Drugs -> EU pediatric investigation plans Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients |
Dates | Modify: 2023-02-27 |
1: Anoro Ellipta: an inhaled umeclidinium/vilanterol combination for COPD. Med Lett Drugs Ther. 2014 Apr 14;56(1440):30-1. Review. PubMed PMID: 24736248.
2: Cazzola M, Segreti A, Matera MG. New developments in the combination treatment of COPD: focus on umeclidinium/vilanterol. Drug Des Devel Ther. 2013 Oct 10;7:1201-8. doi: 10.2147/DDDT.S39449. eCollection 2013. Review. PubMed PMID: 24143077; PubMed Central PMCID: PMC3797618.
3: Feldman GJ, Edin A. The combination of umeclidinium bromide and vilanterol in the management of chronic obstructive pulmonary disease: current evidence and future prospects. Ther Adv Respir Dis. 2013 Dec;7(6):311-9. doi: 10.1177/1753465813499789. Epub 2013 Sep 3. Review. PubMed PMID: 24004659.
* For orders by credit card, we will send you a digital invoice so you can place an order online.